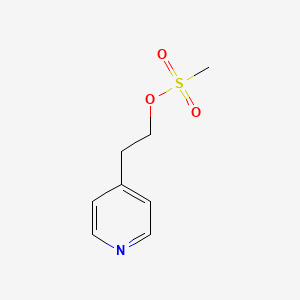

2-Pyridin-4-ylethyl methanesulfonate

Description

2-Pyridin-4-ylethyl methanesulfonate is a methanesulfonate ester derivative featuring a pyridinyl-ethyl substituent. This structural motif combines the alkylating capacity of the methanesulfonate group with the electron-deficient aromatic pyridine ring, which may influence reactivity, solubility, and biological interactions. Such compounds are often utilized in organic synthesis as alkylating agents or intermediates in pharmaceutical development.

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-pyridin-4-ylethyl methanesulfonate |

InChI |

InChI=1S/C8H11NO3S/c1-13(10,11)12-7-4-8-2-5-9-6-3-8/h2-3,5-6H,4,7H2,1H3 |

InChI Key |

VXEPWDSXUXIUHQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Structural Differences : MMS lacks the pyridinyl-ethyl group, making it a simpler alkylating agent.

Reactivity and Potency :

Toxicity Profile :

- MMS is genotoxic and mutagenic, primarily due to its unhindered ability to alkylate DNA. In contrast, 2-Pyridin-4-ylethyl methanesulfonate’s bulkier structure might limit tissue penetration or metabolic activation, modifying its toxicological outcomes.

Lead Methanesulfonate

Structural and Functional Contrasts :

- Lead methanesulfonate is a metal-containing derivative (Pb(CH₃SO₃)₂), whereas this compound is organic.

- Physical Properties : Lead methanesulfonate is a colorless liquid, corrosive to metals, and decomposes into sulfur oxides and lead fumes under heat . The organic pyridinyl derivative is likely a solid or high-boiling liquid, with decomposition pathways yielding less toxic byproducts.

Health Effects :

Ethyl 2-(Piperidin-4-yl)Acetate

Structural Similarities : Both compounds feature heterocyclic aromatic groups (pyridine vs. piperidine) and ester functionalities.

Physicochemical Properties :

Functional Implications :

- The pyridine ring in this compound increases polarity and hydrogen-bonding capacity compared to the saturated piperidine ring in Ethyl 2-(piperidin-4-yl)acetate. This may reduce blood-brain barrier (BBB) penetration, as seen in Ethyl 2-(piperidin-4-yl)acetate’s high BBB permeability score .

Research Findings and Mechanistic Insights

- p53 Activation Pathways: MMS and other methanesulfonates trigger p53 via DNA damage, but the pyridinyl group in this compound may redirect reactivity toward non-DNA targets (e.g., proteins), altering cellular stress responses .

- Synthetic Utility : Unlike lead methanesulfonate (used in electroplating), this compound is more suited for controlled alkylation in drug synthesis due to its organic backbone and modifiable pyridine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.